(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one is a chemical compound with the molecular formula and a molecular weight of 292.74 g/mol. This compound is part of the broader class of 1,4-pentadien-3-one derivatives, which are known for their diverse biological activities, including antiviral and anticancer properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential applications in medicinal chemistry.
The compound can be classified as an α,β-unsaturated ketone, characterized by its conjugated double bonds and a carbonyl group. It is structurally related to other compounds in the pentadienone series, which have been extensively studied for their pharmacological properties. The synthesis of this compound has been reported in various studies, highlighting its potential as a precursor for further chemical modifications and biological evaluations .
The synthesis of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one typically involves the aldol condensation reaction between appropriate aromatic aldehydes and ketones. A common synthetic route includes:
Technical details include monitoring the reaction progress via thin-layer chromatography (TLC) and characterizing the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .
The molecular structure of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one features:
Key structural data include:
(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one can undergo various chemical reactions typical of α,β-unsaturated carbonyl compounds:
Technical details regarding these reactions often involve conditions that optimize yields and selectivity.
The mechanism of action for (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one in biological systems typically involves:
Data supporting these mechanisms often come from in vitro studies assessing cell viability and viral load reduction.
Relevant analyses include spectroscopic methods that confirm structural integrity and purity after synthesis .
(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one has several scientific uses:
Ongoing research explores its efficacy and safety profiles, aiming to enhance its applicability in therapeutic contexts .
The core scaffold of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one is predominantly synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetone under basic catalysis. Standard protocols employ KOH (50%) in methanol at ambient temperature for 2 hours, yielding the crystalline trans,trans-isomer confirmed by coupling constants (J = 15.9–16.0 Hz in ¹H NMR) and X-ray crystallography . Modifications incorporate substituted benzaldehydes or ketones to generate asymmetric derivatives. For example, intermediates like (E)-4-(2-hydroxyphenyl)but-3-en-2-one undergo secondary condensation with 4-chlorobenzaldehyde to yield hybrid structures [2]. Yield optimization hinges on stoichiometry, with a 1:2 ketone/aldehyde ratio achieving 83% yield for the symmetric bis(4-chlorophenyl) variant .
Table 1: Representative Claisen-Schmidt Syntheses of (4E)-5-(4-Chlorophenyl)penta-1,4-dien-3-one Derivatives
Ketone | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
Acetone | 4-Chlorobenzaldehyde | KOH/MeOH | RT, 2 h | 83 | |
4-(2-Hydroxyphenyl)but-3-en-2-one | 4-Nitrobenzaldehyde | NaOH/EtOH | 0°C, 12 h | 68 | [2] |
2-(Quinazolin-4-yloxy)benzaldehyde | 4-Chlorobenzaldehyde | NaH/THF | Reflux, 8 h | 75 | [6] |
Solvent polarity and catalyst selection critically influence enone stereoselectivity and reaction kinetics. Polar protic solvents (e.g., ethanol) enhance yields of trans-isomers (>90% diastereoselectivity) by stabilizing the conjugated enolate intermediate . Catalytic screening reveals that triethylamine in CCl₄ facilitates phosphorylated derivatives (e.g., dialkyl phosphonate additions) at ambient temperature in 24 hours (yields: 70–85%) [2]. Heterogeneous catalysts, such as NaOH-modified alumina, enable solvent-free reactions with 88% conversion while reducing by-products. Kinetic studies show THF accelerates reactions 2.3-fold versus DMF due to improved carbonyl electrophilicity [6].
Table 2: Solvent and Catalyst Impact on Cross-Aldol Efficiency
Catalyst | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (trans,%) |
---|---|---|---|---|---|
KOH | MeOH | 25 | 2 | 83 | >95 |
Et₃N | CCl₄ | 25 | 24 | 78 | >90 |
NaOH/Al₂O₃ | Solvent-free | 80 | 1.5 | 88 | >98 |
Piperidine | THF | 60 | 6 | 91 | >93 |
Sustainable synthesis strategies emphasize energy reduction and waste minimization:
The α,β-unsaturated ketone backbone serves as a platform for targeted derivatization:
Table 3: Bioactive Derivatives via Post-Synthetic Modification
Derivative | Modification | Key Bioactivity | Reference |
---|---|---|---|
Phosphorylated penta-1,4-dien-3-one (3g) | Diethyl phosphonate addition | EC₅₀ = 8.6 μg/mL vs. Xanthomonas oryzae | [2] |
Quinazolinyl-penta-1,4-dien-3-one (5f) | Quinazoline hybrid | IC₅₀ = 0.85 μM (MGC-803 gastric cancer) | [6] |
Triazole-conjugated enone (F9) | 1,2,4-Triazole fusion | EC₅₀ = 5.4 μg/mL vs. Xanthomonas axonopodis | [1] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0